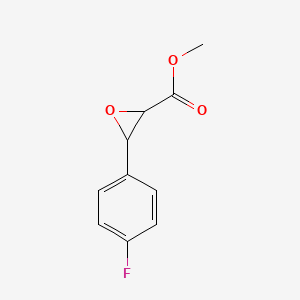

Methyl 3-(4-Fluorophenyl)oxirane-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-fluorophenyl)oxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-13-10(12)9-8(14-9)6-2-4-7(11)5-3-6/h2-5,8-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURCTQVKJWILJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Methyl 3 4 Fluorophenyl Oxirane 2 Carboxylate and Analogues

Classical Chemical Synthesis Approaches to Oxirane Ring Formation

The construction of the oxirane ring is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation. For the synthesis of methyl 3-(4-fluorophenyl)oxirane-2-carboxylate, two principal strategies are employed: the Darzens condensation for the direct formation of glycidic esters and the epoxidation of olefin precursors.

Darzens Condensation Variants for Glycidic Ester Synthesis

The Darzens condensation, discovered by Auguste Georges Darzens in 1904, is a classic and widely used method for the synthesis of α,β-epoxy esters, also known as glycidic esters. mychemblog.comunacademy.comwikipedia.org The reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. mychemblog.comwikipedia.org This process is advantageous as it forms the carbon-carbon bond and the epoxide ring in a single reaction. wikipedia.org

The synthesis of this compound can be achieved through the Darzens condensation of 4-fluorobenzaldehyde (B137897) with methyl chloroacetate. The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the methyl chloroacetate, forming a carbanion. mychemblog.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. mychemblog.com The resulting intermediate undergoes an intramolecular nucleophilic substitution to form the oxirane ring. unacademy.comwikipedia.org

The choice of base is crucial for the success of the Darzens condensation. Commonly used bases include sodium ethoxide, sodium amide, and potassium tert-butoxide. mychemblog.com More recently, phosphazene bases, such as P1-t-Bu, have been shown to promote the Darzens condensation under mild conditions, affording α,β-epoxy esters in high yields and short reaction times. nih.gov These strong, non-nucleophilic bases can be particularly effective in aprotic, low-polarity solvents, which helps to minimize the hydrolysis of the resulting glycidic ester. nih.gov

The reaction conditions, including the choice of solvent and temperature, can influence the diastereoselectivity of the reaction, leading to a mixture of cis and trans isomers of the glycidic ester.

Table 1: Darzens Condensation of Aromatic Aldehydes with Methyl Chloroacetate using Phosphazene Base P1-t-Bu nih.gov

| Aldehyde | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 4-Bromobenzaldehyde | Toluene | 24 | 95 | 85:15 |

| 4-Chlorobenzaldehyde | Toluene | 24 | 96 | 84:16 |

| 4-Fluorobenzaldehyde | Toluene | 24 | 94 | 82:18 |

| Benzaldehyde | Toluene | 24 | 98 | 80:20 |

| 4-Methoxybenzaldehyde | Toluene | 24 | 97 | 78:22 |

Reactions were carried out at 25 °C.

Olefin Epoxidation Reactions

An alternative and widely employed strategy for the synthesis of oxiranes is the epoxidation of a corresponding olefin precursor. In the case of this compound, the precursor would be methyl (E)-3-(4-fluorophenyl)acrylate, also known as methyl 4-fluorocinnamate. Various epoxidation methods have been developed, ranging from the use of peroxy acids to metal-catalyzed and asymmetric approaches.

Asymmetric epoxidation allows for the selective formation of one enantiomer of the epoxide, which is often crucial in the synthesis of chiral molecules. Chiral dioxiranes, generated in situ from a chiral ketone and an oxidant such as Oxone (potassium peroxymonosulfate), are effective reagents for the enantioselective epoxidation of alkenes. acsgcipr.orgnih.gov The Shi epoxidation, which utilizes a fructose-derived chiral ketone, is a well-known example of this methodology. wikipedia.org

The enantioselectivity of the epoxidation can be influenced by the steric and electronic properties of the substituents on the olefin. nih.gov For styrenes and related compounds, high enantiomeric excesses (ee) have been achieved using specific carbocyclic ketone catalysts. acs.org The mechanism is believed to involve a concerted oxygen transfer through a spiro transition state, where the plane of the oxirane is perpendicular to the plane of the alkene. wikipedia.org

Table 2: Asymmetric Epoxidation of Styrenes with a Chiral Ketone Catalyst acs.org

| Styrene Derivative | Conversion (%) | Enantiomeric Excess (ee, %) |

| Styrene | 95 | 92 |

| 4-Chlorostyrene | 93 | 91 |

| 4-Fluorostyrene | 94 | 90 |

| 4-Methylstyrene | 96 | 93 |

| 2-Methylstyrene | 92 | 88 |

Reactions were carried out at -10 °C.

Transition metal complexes can catalyze the epoxidation of olefins, often with high selectivity. Vanadyl acetylacetonate (B107027) (VO(acac)₂) is a well-known catalyst for the epoxidation of allylic and homoallylic alcohols, typically using tert-butyl hydroperoxide (TBHP) as the oxidant. chem-station.comwikipedia.org The hydroxyl group of the substrate coordinates to the vanadium center, directing the epoxidation to the nearby double bond. wikipedia.orgnih.gov

While the directing effect of a hydroxyl group is a key feature of VO(acac)₂-catalyzed epoxidations, this catalyst system can also be used for the epoxidation of unfunctionalized olefins. mdpi.com The mechanism involves the formation of a vanadium(V) species that coordinates the hydroperoxide and facilitates the transfer of an oxygen atom to the alkene. wikipedia.org

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic and widely used reagents for the epoxidation of alkenes. masterorganicchemistry.commasterorganicchemistry.comerowid.org The reaction is typically carried out in a nonaqueous solvent to prevent the hydrolysis of the resulting epoxide. libretexts.org The epoxidation with m-CPBA is a stereospecific syn-addition, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com

The reaction proceeds through a concerted "butterfly" mechanism, where the peroxy acid delivers an oxygen atom to the double bond in a single step. masterorganicchemistry.com Electron-rich alkenes generally react faster than electron-poor alkenes. masterorganicchemistry.com For substrates containing multiple double bonds, the most electron-rich double bond is typically epoxidized preferentially. masterorganicchemistry.com The use of m-CPBA is a straightforward and effective method for the synthesis of a wide range of epoxides, including fluorinated oxiranes. google.com

Table 3: Comparison of Epoxidation Methods

| Method | Reagent/Catalyst | Key Features |

| Darzens Condensation | Base (e.g., NaOEt, P1-t-Bu) | Direct formation of glycidic esters from aldehydes/ketones and α-haloesters. mychemblog.comnih.gov |

| Asymmetric Epoxidation | Chiral Ketone/Oxone | Enantioselective formation of epoxides. acsgcipr.orgnih.gov |

| Metal-Catalyzed Epoxidation | VO(acac)₂/TBHP | Effective for allylic alcohols due to directing effect; can be used for other olefins. chem-station.comwikipedia.org |

| Peroxy Acid Epoxidation | m-CPBA | Stereospecific syn-addition; reliable and widely applicable method. masterorganicchemistry.commasterorganicchemistry.com |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis has emerged as a powerful tool for producing single-enantiomer chiral compounds. mdpi.comnih.gov Enzymes, particularly lipases, are widely employed due to their high chemo-, regio-, and enantioselectivity, stability in organic solvents, and lack of need for cofactors. mdpi.com For oxirane esters like this compound, enzymatic kinetic resolution is a highly effective strategy.

Enzymatic kinetic resolution (EKR) is a cornerstone of biocatalytic synthesis for separating racemic mixtures. This technique leverages the ability of a chiral catalyst, typically an enzyme, to selectively react with one enantiomer in a racemic pair at a much faster rate than the other. In the case of racemic this compound and its analogues, lipase-catalyzed hydrolysis is a well-documented and efficient method for resolution.

The process involves the enantioselective hydrolysis of a racemic ester. One enantiomer is converted into the corresponding carboxylic acid, while the other enantiomer remains as the unreacted ester. The reaction is typically stopped at approximately 50% conversion to ensure high enantiomeric excess (ee) for both the product and the remaining substrate. A key example is the resolution of the structurally similar racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate. google.com In this process, lipases from sources such as Serratia marcescens or Candida cylindrecea are used to selectively hydrolyze one enantiomer. google.com This leaves the desired optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester untouched. google.com

The versatility of lipases is demonstrated by the wide range of enzymes successfully used for such resolutions. Lipase A from Candida antarctica (CAL-A) and Lipase B from Candida antarctica (CAL-B) are also highly effective biocatalysts for enantioselective acylation and hydrolysis reactions. researchgate.netnih.gov Furthermore, Amano Lipase PS from Burkholderia cepacia has been identified as a suitable biocatalyst for the kinetic resolution of related fluorinated aryl compounds. researchgate.netmdpi.com This broad applicability underscores the robustness of lipase-catalyzed hydrolysis for producing enantiomerically pure aryl oxirane esters.

To maximize the efficiency and enantioselectivity of the biocatalytic resolution, careful optimization of reaction conditions is essential. Key parameters include the choice of enzyme, solvent system, pH, and temperature.

A two-phase system, comprising an aqueous phase (like a phosphate (B84403) buffer) and an organic phase (like toluene), is often employed for the hydrolysis of water-insoluble esters. google.com This setup facilitates the separation of the enzyme (typically in the aqueous phase or immobilized) from the organic substrate and product. The pH of the aqueous buffer is critical and must be maintained at an optimal level for enzyme activity; for the resolution of methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate using Serratia marcescens lipase, a pH of 7.2-7.5 is maintained. google.com

Temperature also plays a crucial role, with reactions often conducted at or near room temperature (e.g., 30 °C) to preserve the enzyme's stability and activity. google.com Monitoring the reaction progress is vital, and the hydrolysis is halted once it reaches 50-52% conversion to achieve the highest possible enantiomeric purity for both the hydrolyzed acid and the unreacted ester. google.com

The selection of the enzyme itself is a primary optimization step. Different lipases exhibit varying levels of activity and enantioselectivity towards a specific substrate. Therefore, an initial screening of various commercially available lipases is a common strategy to identify the most suitable biocatalyst for a particular resolution. mdpi.com

| Parameter | Condition |

|---|---|

| Enzyme | Serratia marcescens Lipase |

| Solvent System | Toluene and Phosphate Buffer (Two-phase) |

| pH | 7.2 - 7.5 |

| Temperature | 30 °C |

| Reaction Endpoint | 50 - 52% conversion of racemic ester |

Emerging and Green Chemistry Methodologies in Oxirane Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, energy-efficient, and minimize waste. nih.gov Biocatalytic methods, as described above, are inherently green as they involve biodegradable catalysts operating under mild conditions. nih.gov Beyond biocatalysis, other emerging methodologies align with green chemistry principles and are applicable to oxirane synthesis.

These green approaches focus on reducing the use of hazardous materials and improving energy efficiency. nih.gov Methodologies such as microwave irradiation, ultrasound-assisted synthesis, and solvent-free reactions are gaining prominence. nih.govnih.gov Microwave-assisted synthesis, for example, can dramatically reduce reaction times and increase product yields, thereby conserving energy. nih.gov Similarly, conducting reactions under solvent- and catalyst-free conditions represents an ideal green synthetic route, as demonstrated in the conversion of oxiranes to thiiranes using just ammonium (B1175870) thiocyanate (B1210189) with heating. researchgate.net

These techniques contribute to more sustainable chemical manufacturing by minimizing environmental pollution and enhancing atom economy. nih.govpnas.org The application of these principles is crucial for the large-scale, industrial production of valuable intermediates like this compound.

| Methodology | Key Advantages |

|---|---|

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. |

| Microwave Irradiation | Reduced reaction time, increased product yield, energy efficiency. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, energy conservation. |

| Solvent-Free Reactions | Eliminates solvent waste, simplifies purification, reduces environmental impact. |

Stereochemical Control and Enantioselective Synthesis of Methyl 3 4 Fluorophenyl Oxirane 2 Carboxylate

Strategies for Achieving High Enantiomeric Excess (ee) in Epoxide Formation

The asymmetric epoxidation of the precursor, methyl (E)-3-(4-fluorophenyl)acrylate, is the most common route to enantiomerically enriched methyl 3-(4-fluorophenyl)oxirane-2-carboxylate. This transformation falls under the category of epoxidation of electron-deficient olefins, which often requires nucleophilic oxidants. organicreactions.orgwikipedia.org Achieving high enantiomeric excess (ee) hinges on the use of chiral catalysts that can effectively discriminate between the two prochiral faces of the alkene.

Several catalytic systems have proven effective for the asymmetric epoxidation of α,β-unsaturated esters. These can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-Based Catalysis: Lanthanide-based catalysts, often in combination with chiral ligands, are effective for the epoxidation of α,β-unsaturated ketones and can be applied to unsaturated esters. libretexts.org For instance, complexes derived from lanthanide alkoxides and chiral ligands like BINOL (1,1'-bi-2-naphthol) have shown high enantioselectivity in the epoxidation of both trans and cis enones. wikipedia.org While specific data for the 4-fluoro substituted substrate is not extensively detailed, analogous systems suggest that high ee values are attainable.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. nih.gov Chiral ketones, particularly those derived from fructose, have been successfully employed as catalysts for the epoxidation of α,β-unsaturated esters with high enantioselectivity. scilit.comnih.gov These reactions typically utilize an oxidant like potassium peroxomonosulfate (Oxone). Another prominent organocatalytic approach involves the use of chiral iminium salts, which can mediate asymmetric epoxidation reactions. nih.gov

The selection of the oxidant is also crucial. While meta-chloroperoxybenzoic acid (m-CPBA) is a common electrophilic epoxidizing agent, for electron-deficient alkenes, nucleophilic oxidants like hydrogen peroxide or tert-butyl hydroperoxide under basic conditions are often more effective. sciforum.netresearchgate.net

Role of Chiral Auxiliaries and Organocatalysts in Stereoselective Epoxidation

Chiral auxiliaries offer an alternative strategy for stereoselective epoxidation. In this approach, a chiral molecule is temporarily attached to the substrate, directing the epoxidation to one face of the double bond. However, the subsequent removal of the auxiliary without affecting the newly formed epoxide can be a challenge. wikipedia.org

Organocatalysts, on the other hand, provide a more direct and often more atom-economical approach. They function by creating a chiral environment around the substrate, influencing the trajectory of the oxidant's approach.

Chiral Ketone Catalysts: Fructose-derived ketones, for example, react with an oxidant like Oxone to form a chiral dioxirane (B86890) in situ. This chiral dioxirane is the active oxidizing species that transfers an oxygen atom to the alkene. The stereochemical outcome is determined by the steric and electronic interactions in the transition state between the chiral dioxirane and the substrate. scilit.com

Chiral Amine Catalysts: Chiral amines, such as derivatives of proline, can catalyze the epoxidation of α,β-unsaturated aldehydes with high enantioselectivity. libretexts.org While the direct application to esters is less common, the underlying principles of forming a chiral intermediate that directs the oxidation are similar.

Bifunctional Organocatalysts: More complex organocatalysts, such as those combining a guanidine (B92328) and a urea (B33335) moiety, have been developed for the enantioselective epoxidation of other electron-deficient systems like 1,4-naphthoquinones. nih.gov These catalysts utilize multiple non-covalent interactions to achieve a high degree of organization in the transition state, leading to excellent stereocontrol.

| Catalyst Type | Example | Oxidant | Typical ee |

| Chiral Ketone | Fructose-derived ketone | Oxone | 82-98% (for various α,β-unsaturated esters) scilit.com |

| Lanthanide Complex | Lanthanide-BINOL | Cumene hydroperoxide | High (for enones) wikipedia.org |

| Chiral Phosphine (B1218219) | Bifunctional Chiral Phosphines | - | Up to 96% (for aza-MBH reactions) acs.org |

Diastereoselective Synthesis Approaches for Oxirane Derivatives

When the substrate already contains a stereocenter, the formation of the epoxide can lead to diastereomers. Controlling this diastereoselectivity is crucial. For α,β-unsaturated esters with a chiral center at a different position, the existing stereocenter can influence the facial selectivity of the epoxidation, a phenomenon known as substrate-controlled diastereoselection.

In the case of forming this compound from its corresponding alkene, the primary focus is on the relative orientation of the aryl and ester groups, leading to cis and trans diastereomers. Most nucleophilic epoxidation methods applied to trans-α,β-unsaturated esters preferentially yield the trans-epoxide. wikipedia.org This is often attributed to steric factors, where the nucleophilic oxidant attacks from the side opposite to the bulkier groups in the most stable conformation of the intermediate.

The choice of reaction conditions, including the solvent and the nature of the base (if used), can also influence the diastereomeric ratio. researchgate.net For instance, in the epoxidation of γ-hydroxy α,β-unsaturated esters, the solvent was found to have a significant impact on the diastereoselectivity. researchgate.net

Analysis of Stereoisomeric Variants and Their Distinct Reactivity Profiles

The cis and trans isomers of this compound are expected to exhibit different physical properties and chemical reactivities due to their distinct three-dimensional structures. Generally, trans isomers tend to be more thermodynamically stable than their cis counterparts due to reduced steric strain. sciforum.net

The reactivity of epoxides is dominated by ring-opening reactions, which can be initiated by either nucleophiles or acids. The regioselectivity and stereoselectivity of these ring-opening reactions are influenced by the stereochemistry of the epoxide.

For aryl oxiranes, ring-opening reactions can proceed via different mechanisms. researchgate.net In the presence of a nucleophile, the reaction typically occurs via an SN2 mechanism. For this compound, a nucleophile could attack either the carbon atom adjacent to the ester group (C2) or the carbon atom adjacent to the phenyl group (C3). The regioselectivity will depend on the nature of the nucleophile and the reaction conditions. FeCl3 has been used as a catalyst for the regioselective ring-opening of aryl oxiranes. rsc.org

Reactivity and Fundamental Reaction Mechanisms of the Oxirane Ring

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high degree of ring strain in epoxides, approximately 13 kcal/mol, makes them reactive towards nucleophiles. masterorganicchemistry.com These reactions proceed via a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to the opening of the three-membered ring.

The fundamental mechanism of nucleophilic ring-opening of an epoxide, such as that in Methyl 3-(4-Fluorophenyl)oxirane-2-carboxylate, involves the attack of a nucleophile on one of the electrophilic carbon atoms of the epoxide ring. youtube.com This attack alleviates the inherent ring strain of the three-membered ring. The process is analogous to an SN2 reaction, where the oxygen atom of the epoxide acts as the leaving group, albeit a poor one that remains attached to the other carbon. masterorganicchemistry.comchemistrysteps.com The reaction is initiated by the nucleophile approaching the carbon atom from the backside, leading to an inversion of stereochemistry at the site of attack. masterorganicchemistry.comlibretexts.org The considerable ring strain of the epoxide provides the driving force for the reaction, as the release of this strain is energetically favorable. chemistrysteps.com

The reaction can proceed under both basic and acidic conditions, with notable differences in the mechanism. chemistrysteps.comlibretexts.org

Under basic or neutral conditions , a strong nucleophile directly attacks one of the epoxide carbons. youtube.comjsynthchem.com This is a classic SN2 mechanism where the nucleophile "pushes" open the ring, resulting in an alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide by a solvent or during a workup step yields the final alcohol product. masterorganicchemistry.comlibretexts.org

Under acidic conditions , the oxygen atom of the epoxide is first protonated by the acid. chemistrysteps.comopenochem.org This protonation makes the oxygen a much better leaving group (a neutral water molecule upon ring opening) and activates the epoxide towards attack by even weak nucleophiles. chemistrysteps.comchemistrysteps.com The protonated epoxide can be thought of as having some carbocationic character at the carbon atoms. youtube.com

| Condition | Initial Step | Nucleophile | Leaving Group | Intermediate |

|---|---|---|---|---|

| Basic/Neutral | Nucleophilic attack | Strong (e.g., RO⁻, HO⁻, RLi) masterorganicchemistry.com | Alkoxide (poor) libretexts.org | Alkoxide |

| Acidic | Protonation of oxygen chemistrysteps.com | Weak or strong (e.g., H₂O, ROH) masterorganicchemistry.com | Alcohol (good) chemistrysteps.com | Protonated epoxide |

The regioselectivity of the ring-opening reaction of an unsymmetrical epoxide like this compound is highly dependent on the reaction conditions. libretexts.orgresearchgate.net

Under basic conditions , the reaction proceeds via a pure SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.orgkhanacademy.org This is due to the steric hindrance posed by substituents on the epoxide ring, which impedes the approach of the nucleophile. researchgate.net

Under acidic conditions , the regioselectivity is more complex and depends on the stability of the partial positive charge that develops on the carbon atoms in the transition state. chemistrysteps.comyoutube.com The nucleophile will preferentially attack the more substituted carbon atom, as this carbon can better stabilize the developing positive charge. libretexts.orglibretexts.org This is often described as having significant SN1 character. libretexts.orglibretexts.org However, if the choice is between a primary and a secondary carbon, steric effects can still dominate, leading to attack at the less substituted position. chemistrysteps.com

The stereospecificity of the reaction is a key feature. The ring-opening is a stereospecific anti-addition process. chemistrysteps.comkhanacademy.org The nucleophile attacks the carbon from the side opposite to the oxygen atom, resulting in an inversion of configuration at the center of attack. This leads to the formation of trans or anti products. chemistrysteps.com This stereospecificity is a direct consequence of the SN2-like backside attack of the nucleophile. libretexts.org

The pH of the reaction medium has a profound impact on the pathway of the epoxide ring-opening.

Acidic Conditions : The initial protonation of the epoxide oxygen activates the ring for nucleophilic attack. chemistrysteps.com This allows for the use of weaker nucleophiles. masterorganicchemistry.com The reaction proceeds through a transition state with significant carbocationic character at the more substituted carbon, leading to nucleophilic attack at this position. youtube.comlibretexts.org The order of events is protonation followed by nucleophilic attack. chemistrysteps.com

Basic Conditions : In the absence of an acid catalyst, a strong nucleophile is required to open the strained ring. masterorganicchemistry.comjsynthchem.com The reaction follows a concerted SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. libretexts.orglibretexts.org The sequence of events is nucleophilic attack followed by protonation. chemistrysteps.com

| Condition | Mechanism | Regioselectivity | Stereochemistry |

|---|---|---|---|

| Acidic | SN1-like libretexts.orglibretexts.org | Attack at the more substituted carbon libretexts.orglibretexts.org | Anti-addition chemistrysteps.com |

| Basic | SN2 libretexts.orglibretexts.org | Attack at the less substituted carbon libretexts.orgkhanacademy.org | Anti-addition chemistrysteps.com |

The electrophilic nature of the oxirane ring in this compound allows it to react with a wide array of nucleophiles. libretexts.org

Amines : The reaction of epoxides with amines is a common method for the synthesis of β-amino alcohols. jsynthchem.comresearchgate.net This reaction is fundamental in the formation of various biologically active molecules.

Thiols : Thiols react with epoxides to form β-hydroxy thioethers. researchgate.net The high nucleophilicity of the thiolate anion, typically formed under basic conditions, facilitates this reaction.

Alcohols : In the presence of an acid or base catalyst, alcohols can open the epoxide ring to yield β-alkoxy alcohols. jsynthchem.comopenochem.org Under acidic conditions, even neutral alcohols can act as nucleophiles. chemistrysteps.com

Nitriles : The cyanide ion is a potent nucleophile that attacks epoxides to form β-hydroxy nitriles. chemistrysteps.com

Azides : Azide (B81097) ions react with epoxides to produce β-azido alcohols, which are versatile intermediates that can be reduced to β-amino alcohols. masterorganicchemistry.com

Rearrangement Reactions Involving the Oxirane Core

Beyond ring-opening reactions, the oxirane ring can also undergo rearrangement reactions, often catalyzed by Lewis acids.

The Meinwald rearrangement is the acid-catalyzed isomerization of an epoxide to a carbonyl compound, such as an aldehyde or a ketone. nih.govnih.gov The reaction is initiated by the coordination of a Lewis acid to the epoxide oxygen, which facilitates the cleavage of a carbon-oxygen bond to form a carbocation intermediate. This is followed by a 1,2-hydride or 1,2-alkyl shift to the carbocationic center, leading to the formation of the carbonyl group. nih.gov

Other Electrophile-Promoted Rearrangements

The oxirane ring of this compound is susceptible to rearrangements promoted by electrophiles, particularly Lewis acids. These rearrangements proceed through the formation of a carbocationic intermediate upon coordination of the Lewis acid to the oxygen atom of the epoxide. The subsequent reaction pathway is influenced by the stability of the resulting carbocation and the migratory aptitude of the adjacent substituents.

In the case of 3-aryl substituted oxiranes, such as the title compound, the presence of the 4-fluorophenyl group plays a crucial role in directing the rearrangement. The aryl group can stabilize a positive charge at the benzylic position (the carbon atom attached to both the phenyl ring and the oxirane).

A common rearrangement observed in analogous 3-aryl-oxirane-2-carboxylate systems involves the cleavage of the benzylic C-O bond of the oxirane ring, leading to the formation of a benzylic carbocation. This intermediate can then undergo a 1,2-hydride or 1,2-alkyl shift to yield a more stable carbonyl compound. For instance, palladium-catalyzed isomerization of aryl-substituted epoxides has been shown to proceed with high regioselectivity, favoring the formation of benzylic aldehydes or ketones through cleavage of the benzylic C-O bond. mdma.ch While specific studies on this compound are not prevalent, it is anticipated to follow a similar reaction pathway.

The general mechanism for a Lewis acid-catalyzed rearrangement can be depicted as follows:

Coordination: The Lewis acid (e.g., BF₃, AlCl₃) coordinates to the oxygen atom of the oxirane ring, making it a better leaving group.

Ring Opening: The C-O bond, typically the one that leads to the more stable carbocation (in this case, the benzylic C-O bond), cleaves to form a carbocationic intermediate.

Rearrangement: A substituent (e.g., a hydride or an alkyl group) from an adjacent carbon migrates to the carbocationic center.

Deprotonation/Product Formation: The resulting intermediate is then deprotonated or undergoes further reaction to yield the final rearranged product, often a ketone or an aldehyde.

The following table summarizes potential rearrangement products based on the migratory group:

| Migratory Group | Potential Rearrangement Product |

| Hydride | Methyl 2-(4-fluorophenyl)-3-oxopropanoate |

| Methyl group from the ester | Not a typical rearrangement pathway |

Other Significant Chemical Transformations

Beyond rearrangements, this compound can undergo a variety of other chemical transformations at both the oxirane and carboxylate functionalities.

Oxidation Reactions of Oxirane Derivatives

The oxidation of oxirane derivatives can lead to a range of products depending on the oxidizing agent and reaction conditions. A significant oxidative transformation is the cleavage of the carbon-carbon bond of the oxirane ring.

One method for the oxidative cleavage of epoxides involves a two-step process: initial hydrolysis of the epoxide to a vicinal diol, followed by oxidative cleavage of the diol. However, one-pot procedures using reagents like sodium periodate (NaIO₄) can directly convert epoxides to their corresponding carbonyl compounds. nih.gov This reaction is believed to proceed through a diol intermediate that is cleaved in situ. nih.gov For this compound, this would result in the formation of 4-fluorobenzaldehyde (B137897) and a glyoxylic acid derivative.

Another approach involves the use of other oxidizing agents that can selectively cleave the C-C bond. For example, the oxidative cleavage of α,β-epoxy ketones has been achieved using tert-butyl hydroperoxide (TBHP) to yield aromatic acids and aldehydes. nih.gov While the substrate is different, it highlights the possibility of cleaving the oxirane C-C bond under specific oxidative conditions.

The expected products from the oxidative cleavage of this compound are summarized below:

| Oxidizing Agent | Expected Products |

| Sodium Periodate (NaIO₄) | 4-Fluorobenzaldehyde and Methyl glyoxylate |

| Ozonolysis (O₃) followed by reductive workup | 4-Fluorobenzaldehyde and Methyl glyoxylate |

Reduction Reactions of Oxirane Derivatives

The reduction of this compound can occur at both the oxirane ring and the ester group. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing both functionalities. adichemistry.comlibretexts.orgorganic-chemistry.org

The reduction of the ester group with LiAlH₄ typically proceeds via a nucleophilic acyl substitution mechanism, followed by reduction of the intermediate aldehyde to a primary alcohol. youtube.com This would convert the methyl carboxylate group to a hydroxymethyl group.

Simultaneously, LiAlH₄ can open the epoxide ring by a nucleophilic attack of a hydride ion. The regioselectivity of the ring-opening is influenced by steric and electronic factors. In the case of 3-aryl substituted epoxides, the attack can occur at either C2 or C3 of the oxirane ring. The outcome of the reduction of this compound with LiAlH₄ would likely be a diol.

The following table outlines the products of reduction with different reagents:

| Reducing Agent | Functional Group Reduced | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Ester and Oxirane | 3-(4-fluorophenyl)propane-1,2-diol |

| Sodium Borohydride (NaBH₄) | Ester (slowly) | Primarily reduction of the ester to the corresponding alcohol |

Esterification and Saponification Processes for Carboxylate Modification

The methyl ester group of this compound can be modified through esterification and saponification reactions.

Esterification: While the target molecule is already an ester, the corresponding carboxylic acid, 3-(4-fluorophenyl)oxirane-2-carboxylic acid, can be esterified to produce a variety of other esters. The Fischer esterification is a common method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Saponification: Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate salt and an alcohol. nih.gov Treatment of this compound with a strong base, such as sodium hydroxide (NaOH), in an aqueous or alcoholic solution would lead to the formation of sodium 3-(4-fluorophenyl)oxirane-2-carboxylate and methanol. Subsequent acidification would then yield the free carboxylic acid, 3-(4-fluorophenyl)oxirane-2-carboxylic acid. The kinetics of base-catalyzed hydrolysis of esters can be influenced by the steric and electronic properties of the substituents. chemrxiv.org

The following table summarizes the key aspects of these modification processes:

| Process | Reagents | Product |

| Esterification (of the corresponding carboxylic acid) | Alcohol (R'OH), Acid catalyst (e.g., H₂SO₄) | Alkyl 3-(4-fluorophenyl)oxirane-2-carboxylate (R' = alkyl group) |

| Saponification | Base (e.g., NaOH), Water | Sodium 3-(4-fluorophenyl)oxirane-2-carboxylate and Methanol |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Oxirane Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules, including oxiranes. ajchem-a.com This method is favored for its balance of computational cost and accuracy, making it well-suited for analyzing the complex electronic systems of aryl-substituted epoxides. ajchem-a.com DFT calculations are employed to optimize molecular geometries, determine vibrational frequencies, and predict a wide range of molecular properties. ajchem-a.com

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For oxiranes, a primary reaction of interest is the nucleophilic ring-opening, which can proceed through different pathways depending on the reaction conditions. researchgate.net

Under acidic conditions, the reaction often follows an SN1-like mechanism, where the oxirane oxygen is first protonated. DFT can model this protonation step and the subsequent ring-opening to form a carbocation intermediate. Calculations can determine the relative stability of the possible carbocations, predicting the regioselectivity of the nucleophilic attack. For Methyl 3-(4-Fluorophenyl)oxirane-2-carboxylate, cleavage of the C-O bond adjacent to the fluorophenyl group would be favored due to the stabilization of the positive charge by the aromatic ring.

Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism. DFT is used to locate the transition state structures for the nucleophilic attack at either of the two electrophilic carbon atoms of the oxirane ring. By calculating the activation energy (the energy difference between the reactants and the transition state) for each pathway, the preferred site of attack can be predicted. The presence of the aryl group often directs the nucleophile to the benzylic carbon. documentsdelivered.com

A hypothetical comparison of activation energies for the ring-opening of this compound calculated via DFT is presented below.

| Reaction Pathway | Nucleophile | Transition State (TS) Geometry | Calculated Activation Energy (kcal/mol) |

| SN2 Attack at C2 | CN⁻ | Nucleophile approaches C2, C2-O bond elongates | 22.5 |

| SN2 Attack at C3 | CN⁻ | Nucleophile approaches C3, C3-O bond elongates | 18.2 |

Note: The data in this table is illustrative and represents typical results from DFT calculations on similar aryl epoxides. The lower activation energy for attack at C3 suggests this pathway is kinetically favored.

DFT calculations provide a reliable method for predicting spectroscopic data, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. modgraph.co.uksoton.ac.uk By optimizing the molecule's geometry and then performing a GIAO-DFT calculation, one can obtain theoretical ¹H and ¹³C NMR spectra that often show excellent agreement with experimental results. mdpi.com This can aid in the unambiguous assignment of complex spectra.

Below are predicted NMR chemical shifts for this compound, calculated using the GIAO-DFT method.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (Oxirane, C2) | 3.65 | C (Phenyl, C1') | 132.8 |

| H (Oxirane, C3) | 4.21 | C (Phenyl, C2'/C6') | 129.5 |

| H (Methyl, -OCH₃) | 3.80 | C (Phenyl, C3'/C5') | 116.2 |

| H (Phenyl, ortho to F) | 7.15 | C (Phenyl, C4') | 163.1 (C-F) |

| H (Phenyl, meta to F) | 7.30 | C (Oxirane, C2) | 58.4 |

| C (Oxirane, C3) | 60.1 | ||

| C (Carbonyl, C=O) | 168.9 | ||

| C (Methyl, -OCH₃) | 52.7 |

Note: This data is representative, based on DFT calculations for compounds with similar functional groups. modgraph.co.ukmdpi.com Chemical shifts are referenced against TMS.

Key predicted vibrational frequencies for this compound are shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| C-H Stretch (Aromatic) | 3075 | 3100-3000 |

| C-H Stretch (Aliphatic) | 2990 | 3000-2850 |

| C=O Stretch (Ester) | 1745 | 1750-1735 |

| C=C Stretch (Aromatic) | 1605, 1510 | 1600, 1500 |

| C-F Stretch | 1230 | 1250-1000 |

| C-O-C Stretch (Oxirane Asymmetric) | 910 | 950-810 |

| C-O-C Stretch (Oxirane Symmetric) | 845 | 880-750 |

Note: This data is illustrative, based on DFT calculations for fluorophenyl and ester-containing compounds. ajchem-a.comajchem-a.com Calculated frequencies are often scaled by a factor (~0.96) to better match experimental values.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

DFT calculations provide the energies and spatial distributions of these orbitals. For this compound, the HOMO is expected to have significant density on the fluorophenyl ring and the oxirane oxygen, while the LUMO is likely centered on the antibonding orbitals of the ester carbonyl and the C-O bonds of the oxirane ring.

| Parameter | Definition | Calculated Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.22 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.63 eV |

| Ionization Potential (I) | -EHOMO | 6.85 eV |

| Electron Affinity (A) | -ELUMO | 1.22 eV |

| Global Hardness (η) | (I - A) / 2 | 2.82 eV |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | 1.45 eV |

Note: This data is illustrative, based on typical DFT (e.g., B3LYP/6-311++G(d,p)) results for similar aromatic compounds. ajchem-a.comirjweb.com A larger HOMO-LUMO gap suggests good kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to predict how a molecule will interact with other chemical species. ajchem-a.com It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would reveal:

Negative Regions: Concentrated around the carbonyl oxygen, the oxirane oxygen, and the fluorine atom due to their high electronegativity and lone pairs of electrons. These are the most likely sites for interaction with electrophiles or for hydrogen bonding.

Positive Regions: Located around the hydrogen atoms, particularly the protons on the oxirane ring, making them susceptible to attack by nucleophiles.

Quantum Chemical Explanations for Observed Stereoselectivity and Reactivity Trends

Quantum chemical calculations, particularly DFT, provide a quantitative basis for understanding the stereoselectivity of reactions. In the case of nucleophilic ring-opening of a chiral epoxide like this compound, the reaction is stereospecific, typically proceeding with an inversion of configuration at the carbon atom being attacked (Walden inversion).

DFT can be used to model the transition states for nucleophilic attack on each of the two diastereotopic faces of the electrophilic carbon atoms. The calculated energy barriers for these competing pathways can explain why one stereoisomer is formed preferentially over another. Steric hindrance plays a major role; the bulky 4-fluorophenyl and methyl carboxylate groups can block one face of the molecule, making the transition state for attack from the less hindered side significantly lower in energy. This steric control leads to high stereoselectivity in the product formation. Electronic effects, such as the electron-withdrawing nature of the fluorine atom and the ester group, also influence the partial charges on the oxirane carbons, further modulating reactivity and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Studies

While DFT calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insights into the conformational flexibility and dynamic behavior of a molecule.

For this compound, MD simulations can be used to:

Perform Conformational Analysis: The molecule has several rotatable bonds, such as the bond connecting the phenyl ring to the oxirane. MD simulations can explore the potential energy landscape to identify the most stable conformers and the energy barriers between them. This is crucial because the reactivity of the molecule can depend on its conformation.

Study Reactivity in Solution: By including solvent molecules in the simulation, MD can provide a more realistic model of the reaction environment. It can be used to study how solvent molecules arrange around the oxirane and how this solvation shell might influence the approach of a nucleophile, complementing the gas-phase or implicit solvent models often used in DFT.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. researchgate.net It measures the mass of a molecule with very high accuracy (typically to within 5 ppm). For "this compound" (molecular formula C₁₀H₉FO₃), the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass that can be compared to the theoretical value. A close match between the experimental and theoretical mass provides strong evidence for the proposed elemental composition, helping to distinguish it from other potential isomers.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉FO₃ |

| Theoretical Exact Mass | 196.0536 u |

| Expected Ion (e.g., [M+H]⁺) | 197.0614 u |

In a research or manufacturing setting, "this compound" may be present in a complex mixture, such as a reaction crude or an environmental sample. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an ideal technique for the separation, identification, and quantification of the target compound in such mixtures. nih.gov

The process involves first separating the components of the mixture using high-performance liquid chromatography (HPLC). The choice of column, such as a fluorinated-phenyl stationary phase, can provide unique selectivity for fluorinated compounds. waters.com As each component elutes from the HPLC column, it enters the mass spectrometer.

In the MS/MS stage, the parent ion corresponding to the target compound is selected and fragmented. The resulting fragment ions create a unique "fingerprint" or fragmentation pattern. This pattern is highly specific to the compound's structure and can be used for definitive identification even in the presence of co-eluting impurities. This technique is highly sensitive and allows for the detection and quantification of trace amounts of the compound. nih.govnemc.us

Advanced Analytical Characterization of this compound

The rigorous characterization of "this compound" is crucial for its application in research and development. Advanced analytical techniques are employed to ascertain its purity, monitor its synthesis, and definitively determine its three-dimensional structure. This section details the application of chromatographic and crystallographic methods in the comprehensive analysis of this compound.

Applications As a Synthetic Intermediate for Complex Molecular Structures

Role in the Generation of Chiral Building Blocks for Organic Synthesis

The specific stereochemistry of methyl 3-(4-fluorophenyl)oxirane-2-carboxylate makes it an invaluable chiral synthon. The epoxide ring is susceptible to nucleophilic attack, which proceeds in a stereospecific manner, typically via an S(_N)2 mechanism. This ring-opening reaction allows for the controlled installation of two adjacent stereocenters, leading to a variety of enantiomerically pure building blocks.

One of the most common applications is the synthesis of chiral β-amino alcohols. The regioselective ring-opening of the epoxide with various nitrogen nucleophiles, such as amines or azides, yields vicinal amino alcohol derivatives. The stereochemistry of the starting epoxide directly translates to the stereochemistry of the product, providing a reliable method for accessing these important structural motifs found in many biologically active molecules.

The general transformation can be summarized as follows:

| Nucleophile (Nu-H) | Product Type | General Structure |

| R-NH₂ (Amine) | β-Amino alcohol derivative | |

| HN₃ (Hydrazoic Acid) | β-Azido alcohol |

These resulting chiral building blocks, such as β-amino alcohols and their derivatives, are crucial intermediates in the synthesis of pharmaceuticals and other complex natural products.

Derivatization Strategies for the Formation of Polyfunctional Compounds

The presence of both an epoxide and a methyl ester group in this compound allows for a multitude of derivatization strategies to generate polyfunctional compounds. The two functional groups can be reacted sequentially or, in some cases, concurrently to introduce new functionalities.

The primary site of reaction is the electrophilic carbon atoms of the oxirane ring. Nucleophilic ring-opening can be achieved with a wide range of nucleophiles, introducing diverse functional groups.

Examples of Ring-Opening Reactions:

| Nucleophile | Reagent Example | Functional Group Introduced | Product Class |

| Oxygen | H₂O/H⁺ | Hydroxyl (-OH) | Diol ester |

| Nitrogen | Benzylamine | Amino (-NHBn) | Amino alcohol ester |

| Halogen | MgBr₂ | Bromo (-Br) | Bromo alcohol ester |

| Sulfur | NaSH | Thiol (-SH) | Thiol alcohol ester |

| Carbon | Grignard Reagents (R-MgX) | Alkyl/Aryl (-R) | Hydroxy ester |

Following the initial ring-opening, the newly introduced functional group and the existing methyl ester can be further manipulated. For instance, the ester can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide. The hydroxyl group resulting from the epoxide opening can be acylated, alkylated, or oxidized. This sequential derivatization provides access to a rich variety of polyfunctional molecules from a single starting material.

Utilization in Multicomponent Reactions (e.g., Ugi Reactions) for Diverse Compound Libraries

While epoxides are not traditional starting materials for the classic Ugi four-component reaction (which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide), their reactivity can be harnessed in Ugi-type or other multicomponent reactions. wikipedia.orgnih.govorganic-chemistry.orgillinois.edu The key is the in-situ generation of one of the requisite components through the ring-opening of the epoxide.

For instance, the reaction of this compound with an amine (a standard Ugi component) can generate a β-amino alcohol. The newly formed secondary amine or alcohol could potentially participate in a subsequent multicomponent reaction. However, a more direct approach involves using a bifunctional component that first opens the epoxide and then engages in the multicomponent reaction.

Precursor in the Synthesis of Related Heterocyclic Systems

The strained three-membered ring of this compound makes it an excellent precursor for the synthesis of other heterocyclic systems through ring-opening and subsequent intramolecular cyclization reactions.

The conversion of epoxides to aziridines is a well-established transformation in organic synthesis. chem-station.comillinois.eduru.nl A common and effective method involves a two-step sequence:

Ring-opening with an azide (B81097) nucleophile: The epoxide is treated with an azide source, such as sodium azide (NaN₃), typically under acidic or Lewis acidic conditions. This proceeds via an S(_N)2 mechanism to yield a β-azido alcohol intermediate.

Reduction and cyclization: The resulting azido (B1232118) alcohol is then treated with a reducing agent, such as triphenylphosphine (B44618) (PPh₃). The phosphine (B1218219) reduces the azide to an amine, which then undergoes intramolecular cyclization to form the aziridine (B145994) ring, with the elimination of triphenylphosphine oxide.

This sequence allows for the stereospecific conversion of the oxirane to the corresponding aziridine-2-carboxylate, another valuable class of chiral building blocks.

This compound can be utilized in the synthesis of more complex, fused heterocyclic systems. For example, a synthetic route analogous to one reported for a similar ethyl ester can lead to the formation of pyrazolo-fused tetrahydro-1,4-diazepinones. nih.gov This process involves an initial S(_N)2 reaction to attach the oxirane moiety to a pre-existing heterocyclic system, followed by an amine-induced ring-opening and intramolecular cyclization cascade.

The proposed reaction sequence is as follows:

N-alkylation: A substituted pyrazole (B372694) is N-alkylated with a derivative of the oxirane.

Ring-opening and Cyclization: The resulting intermediate, which contains both the pyrazole and the oxirane rings, is treated with an amine. The amine induces a regioselective S(_N)2 ring-opening of the epoxide at the less sterically hindered carbon. The newly formed secondary amine then rapidly attacks the carbonyl carbon of the ester group, leading to an intramolecular cyclization and the formation of the fused tetrahydro-1,4-diazepinone ring system. nih.gov

This strategy demonstrates how the oxirane can serve as a linchpin to construct complex, polycyclic scaffolds.

The synthesis of four-membered azetidine (B1206935) rings from three-membered epoxides is a less common but synthetically valuable ring-expansion transformation. acs.orgfrontiersin.orgresearchgate.netmagtech.com.cn While direct, single-step conversions are rare, multi-step sequences starting from this compound can be envisioned.

One potential strategy involves the intramolecular aminolysis of a 3,4-epoxy amine. frontiersin.org This would require initial modification of the starting material. For instance, the ester group could be converted to a primary amine via a Curtius, Hofmann, or Lossen rearrangement of a carboxylic acid derivative. The resulting epoxy amine could then undergo an intramolecular cyclization, where the amine attacks one of the epoxide carbons to form the azetidine ring. The regioselectivity of this cyclization (4-exo vs. 5-endo) would be a critical factor.

Another approach could involve the ring-opening of the epoxide to generate a 1,2-amino alcohol, followed by conversion of the alcohol to a good leaving group (e.g., a mesylate or tosylate). Subsequent intramolecular S(_N)2 displacement by the amine would then form the azetidine ring. These routes, while requiring several synthetic steps, highlight the potential of using this oxirane as a starting point for the construction of strained four-membered nitrogen heterocycles. magtech.com.cn

Intermediate in the Synthesis of Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom—such as its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. psu.edu Fluorine substitution can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. rsc.orgbeilstein-journals.org

This compound is an important intermediate for creating these valuable fluorinated compounds. The compound serves as a synthon, a molecular fragment used to build larger molecules, carrying the 4-fluorophenyl motif. The epoxide ring is the key reactive center, susceptible to ring-opening by a wide array of nucleophiles. This reaction allows for the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds, leading to diverse and complex fluorinated products.

The general utility of glycidic esters is well-established through reactions like the Darzens condensation, which is often used for their synthesis. mychemblog.comwikipedia.org Once formed, these esters can undergo transformations to yield various functional groups. For instance, hydrolysis of the ester followed by decarboxylation can lead to the formation of aldehydes or ketones, effectively homologating the original carbonyl compound used in the synthesis. researchgate.netunacademy.com This reactivity, combined with the presence of the fluorophenyl group, makes this compound a strategic precursor for developing novel fluorinated pharmaceuticals, agrochemicals, and other advanced materials. solvay.com

| Reaction Type | Nucleophile | Potential Product Class | Significance |

|---|---|---|---|

| Aminolysis | Amines (R-NH₂) | Fluorinated Amino Alcohols | Core structures in many pharmaceuticals |

| Thiolysis | Thiols (R-SH) | Fluorinated Hydroxy Thioethers | Precursors for sulfur-containing heterocycles |

| Hydrolysis | Water/Acid or Base | Fluorinated Diols | Versatile intermediates for further functionalization |

| Reduction | Hydride Reagents (e.g., LiAlH₄) | Fluorinated Diols | Access to chiral diols |

Contribution to the Synthesis of Biologically Relevant Precursors (e.g., for Diltiazem, Dextromethorphan)

While direct synthetic routes to Diltiazem and Dextromethorphan from this compound are not the standard, this intermediate is highly relevant for the synthesis of fluorinated analogs of these important drugs. Such analogs are actively researched to enhance therapeutic properties, including metabolic stability and central nervous system (CNS) exposure. chemrxiv.org

Precursors for Diltiazem Analogs

Diltiazem is a calcium channel blocker widely used for treating hypertension and angina. nih.gov The established industrial synthesis of Diltiazem relies on a key intermediate, Methyl 3-(4-methoxy (B1213986) phenyl)oxirane-2-carboxylate. chemicalbook.compsu.edugoogle.com The synthesis involves the ring-opening of this methoxy-substituted epoxide with 2-aminothiophenol, followed by cyclization to form the core benzothiazepine (B8601423) structure of Diltiazem. chemicalbook.comresearchgate.net

Following this established synthetic logic, this compound is an ideal starting material for the synthesis of a 4'-fluoro analog of Diltiazem. Replacing the methoxy group with a fluorine atom is a common strategy in medicinal chemistry to block metabolic O-dealkylation, potentially leading to improved bioavailability and a longer duration of action. psu.edu The synthesis would proceed analogously, using the fluorinated oxirane to build the core structure, ultimately yielding a novel Diltiazem derivative with potentially enhanced pharmacological properties. nih.gov

Precursors for Dextromethorphan Analogs

Dextromethorphan is a widely used cough suppressant. nih.gov Its metabolism in the body, however, involves O-dealkylation of its methoxy group to form dextrorphan, a metabolite with psychoactive properties that can lead to recreational abuse. digitellinc.comnih.gov To circumvent this, significant research has been dedicated to creating fluorinated analogs of Dextromethorphan that resist this metabolic pathway. chemrxiv.orgnih.gov

Although the traditional synthesis of Dextromethorphan does not start from a glycidic ester, google.comgoogle.com the design of new synthetic routes to create fluorinated analogs makes this compound a highly valuable precursor. This compound can be used to construct the fluorinated aromatic portion of the morphinan (B1239233) skeleton. The development of fluorinated Dextromethorphan analogs has been shown to minimize metabolic degradation and increase CNS exposure, highlighting the importance of fluorinated intermediates in creating safer and more effective therapeutics. digitellinc.comnih.gov

Q & A

Q. Methodological Insight :

- Use tert-butyl hydroperoxide (TBHP) as an oxidizing agent for epoxidation under anhydrous conditions.

- Monitor stereoselectivity via chiral HPLC or polarimetry.

How can researchers determine the crystal structure and stereochemical configuration of this compound?

Basic

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve stereochemistry and confirm epoxide ring geometry . For example, crystal structures of related fluorophenyl oxiranes (e.g., Epoxiconazole) reveal how substituents influence ring strain and intermolecular interactions .

Q. Methodological Insight :

- Grow crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane).

- Refine data using SHELXL, accounting for thermal motion and disorder .

What spectroscopic techniques are optimal for characterizing this epoxide, and how are data interpreted?

Q. Basic

- NMR : H and C NMR identify the epoxide proton (δ 3.5–4.5 ppm) and ester carbonyl (δ 165–175 ppm). NOESY confirms stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

Q. Advanced :

- Dynamic NMR (DNMR) detects ring-opening kinetics in reactive solvents .

What computational methods are used to predict reaction pathways and thermodynamics for its synthesis?

Advanced

Semi-empirical methods (e.g., AM1) calculate activation energies and reaction exothermicity. For methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate, AM1 revealed endothermicity (ΔH > 0) and high activation barriers, guiding optimized conditions (e.g., elevated temperatures) .

Q. Methodological Insight :

- Use Gaussian or ORCA for DFT-based transition-state analysis.

- Compare computed IR spectra with experimental data to validate intermediates.

How does the fluorophenyl substituent influence the compound's reactivity in ring-opening reactions compared to other aryl groups?

Advanced

The electron-withdrawing fluoro group increases electrophilicity of the epoxide, accelerating nucleophilic ring-opening. Contrast with methoxy-substituted analogs (electron-donating), which show slower kinetics. For example, Epoxiconazole’s fluorophenyl group enhances antifungal activity via targeted electrophilic interactions .

Q. Methodological Insight :

- Perform kinetic studies (e.g., with amines or thiols) in polar aprotic solvents.

- Compare rate constants (k) using UV-Vis or F NMR monitoring.

What strategies are recommended when encountering contradictory biological activity data across studies?

Advanced

Contradictions may arise from assay variability (e.g., cell lines, concentrations). For fluorophenyl oxiranes:

- Standardization : Use established protocols (e.g., CLSI guidelines for antimicrobial assays).

- Meta-analysis : Pool data from multiple studies (e.g., IC values) to identify trends.

Example :

A study on 3-(2-methylphenyl)oxirane-2-carboxylic acid reported varying IC values (25–70 μM) depending on assay pH and incubation time .

What are the challenges in achieving high enantiomeric purity, and how can chiral chromatography or catalysts address this?

Advanced

Epoxide synthesis often yields racemic mixtures. Strategies include:

- Chiral Catalysts : Use Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation.

- Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for resolution .

Case Study :

SHELX-refined structures of enantiopure analogs (e.g., methyl 4-(4-fluorophenyl) derivatives) confirm successful resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.